molecular formula C23H19N7OS2 B11402636 N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

Cat. No.: B11402636
M. Wt: 473.6 g/mol
InChI Key: SXJYPEDEIJPZFP-UHFFFAOYSA-N
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Description

N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazines and triazinoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with phenyl isothiocyanate under reflux conditions.

    Synthesis of the Triazinoindole Moiety: The triazinoindole structure is formed by the reaction of indole derivatives with triazine precursors in the presence of a base such as sodium hydride.

    Coupling Reaction: The final step involves the coupling of the thiadiazine and triazinoindole moieties through a sulfanyl linkage, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent due to its ability to interact with various biological targets.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, contributing to its anti-cancer and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide: is compared with other thiadiazine and triazinoindole derivatives such as:

Uniqueness

  • Structural Features : The presence of the prop-2-en-1-yl group and the specific arrangement of the thiadiazine and triazinoindole moieties make it unique.
  • Biological Activity : Its distinct molecular structure may result in unique biological activities and interactions with molecular targets, differentiating it from similar compounds.

Properties

Molecular Formula

C23H19N7OS2

Molecular Weight

473.6 g/mol

IUPAC Name

N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H19N7OS2/c1-2-12-30-18-11-7-6-10-16(18)20-21(30)25-23(29-27-20)33-14-19(31)24-22-28-26-17(13-32-22)15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,24,28,31)

InChI Key

SXJYPEDEIJPZFP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(CS4)C5=CC=CC=C5

Origin of Product

United States

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